molecular formula C19H29N3O3S B4461308 3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE

3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B4461308
M. Wt: 379.5 g/mol
InChI Key: GRQVXKQMGYEAIN-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound that features both piperidine and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Sulfonyl Intermediate: This step involves the sulfonylation of piperidine using a sulfonyl chloride reagent under basic conditions.

    Coupling with Benzamide: The piperidine sulfonyl intermediate is then coupled with benzamide using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Pyrrolidine Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyrrolidine moieties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrrolidine groups can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(PIPERIDINE-1-SULFONYL)PHENYLBORONIC ACID: Similar in structure but contains a boronic acid group instead of the benzamide moiety.

    3-(PIPERIDINE-1-YLSULFONYL)PYRIDINE: Contains a pyridine ring instead of the benzamide moiety.

Uniqueness

3-(PIPERIDINE-1-SULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZAMIDE is unique due to its combination of piperidine, pyrrolidine, and benzamide functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-19(20-10-7-13-21-11-4-5-12-21)17-8-6-9-18(16-17)26(24,25)22-14-2-1-3-15-22/h6,8-9,16H,1-5,7,10-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQVXKQMGYEAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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